molecular formula C14H17NO3 B177113 2-(cyclohexylcarbamoyl)benzoic Acid CAS No. 19357-06-3

2-(cyclohexylcarbamoyl)benzoic Acid

Cat. No. B177113
CAS RN: 19357-06-3
M. Wt: 247.29 g/mol
InChI Key: HECNJWVSWIBMGG-UHFFFAOYSA-N
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Description

2-(cyclohexylcarbamoyl)benzoic Acid is an organic compound with the molecular formula C14H17NO3 . It consists of a carboxyl group attached to a benzene ring . This compound exists as a crystalline, colorless solid under normal conditions .


Molecular Structure Analysis

The molecular structure of 2-(cyclohexylcarbamoyl)benzoic Acid involves a benzene ring to which a carboxyl functional group is linked . The molecule consists of 14 carbon atoms, 17 hydrogen atoms, and 3 oxygen atoms . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

  • Microbial Metabolism : Benzoic acid and its derivatives, including compounds like 2-(cyclohexylcarbamoyl)benzoic Acid, are metabolized by bacteria into other compounds, such as catechol. This process involves enzymatic activities and is significant in understanding microbial pathways and bioremediation techniques (Reiner, 1971).

  • Food Science : In the food industry, benzoic acid derivatives are used as preservatives due to their antibacterial and antifungal properties. These compounds are found in various foods and beverages, highlighting their importance in food preservation and safety (del Olmo, Calzada, & Nuñez, 2017).

  • Biochemical Research : Enzymes like Benzoic acid 2-hydroxylase (BA2H) play a crucial role in the biosynthesis of salicylic acid from benzoic acid, indicating the biological significance of these compounds in plant biochemistry and defense mechanisms (León et al., 1995).

  • Chemical Engineering : In the field of chemical engineering, the hydrogenation of benzoic acid derivatives to produce various industrially significant acids is an area of research. This includes the study of catalysts and reaction conditions for effective transformation (Guo et al., 2021).

  • Pharmaceutical Applications : Benzoic acid derivatives have been investigated for their potential use in drug delivery systems. Their ability to form complexes with other molecules can be leveraged in the development of new pharmaceutical formulations (Dikmen, 2021).

  • Environmental Science : The use of carbamoyl benzoic acids in wastewater treatment, specifically in the removal of hazardous heavy metals, has been studied. These compounds show potential in coagulation-flocculation processes, indicating their environmental applications (Martinez-Quiroz et al., 2017).

  • Analytical Chemistry : Benzoic acid is often used as a standard in various analytical techniques, such as in the detection of compounds in beverages using methods like surface-enhanced Raman scattering (Cai et al., 2018).

properties

IUPAC Name

2-(cyclohexylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10H,1-3,6-7H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECNJWVSWIBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392762
Record name 2-(cyclohexylcarbamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylcarbamoyl)benzoic Acid

CAS RN

19357-06-3
Record name 2-(cyclohexylcarbamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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